molecular formula C21H23N3O3 B2618815 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide CAS No. 898466-26-7

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide

Cat. No. B2618815
CAS RN: 898466-26-7
M. Wt: 365.433
InChI Key: NLOSLOJPFOFZFF-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide, also known as AQ-1, is a small molecule that has been extensively studied for its potential therapeutic applications. AQ-1 belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

Target of Action

The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,4-dimethylphenyl)ethanediamide, also known as F2670-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and their blockade can enhance anti-tumor responses .

Mode of Action

F2670-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in an enhanced immune response against tumors .

Biochemical Pathways

The blockade of IGSF8 by F2670-0251 affects the immune response pathway . This results in a stronger immune response against tumors, enhancing the body’s ability to fight cancer . The compound has shown synergy with anti-PD1 across multiple syngeneic tumor models .

Pharmacokinetics

The pharmacokinetic properties of F2670-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2670-0251 administered intravenously .

Result of Action

The result of F2670-0251’s action is a compelling anti-tumor activity . Preclinical data have demonstrated that the blockade of IGSF8 by F2670-0251 results in significant anti-tumor activity, even as a monotherapy .

Action Environment

The action of F2670-0251, like all drugs, can be influenced by various environmental factors. These can include the patient’s overall health, the presence of other medications, and individual genetic factors. The current Phase 1 trial is designed to evaluate these factors and their impact on the drug’s efficacy and stability .

Advantages and Limitations for Lab Experiments

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for drug development. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been found to exhibit low toxicity, making it a safe candidate for use in preclinical studies.
However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been found to exhibit low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide in cancer therapy. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine the efficacy of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide against different viral pathogens and to develop novel formulations that can enhance its antiviral activity.
Conclusion:
In conclusion, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be a safe candidate for use in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop novel formulations that can enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide involves the condensation of 7-chloroquinoline-3-carbaldehyde with 2,4-dimethylaniline, followed by acetylation and oximation. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been studied for its potential use as an antimalarial agent.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-6-9-18(14(2)11-13)23-21(27)20(26)22-17-8-7-16-5-4-10-24(15(3)25)19(16)12-17/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOSLOJPFOFZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide

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